Cas no 202859-73-2 (1-Cyclopropyl-1H-benzodimidazol-2(3H)-one)

1-Cyclopropyl-1H-benzodimidazol-2(3H)-one 化学的及び物理的性質
名前と識別子
-
- 1-Cyclopropyl-1,3-dihydro-2H-benzimidazol-2-one
- 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one
- 3-cyclopropyl-1H-benzimidazol-2-one
- 1-cyclopropyl-1,3-dihydro-benzoimidazol-2-one
- 1-Cyclopropyl-1,3-dihydrobenzimidazol-2-one
- 1-Cyclopropyl-1H-benzo[d]imidazol-2-ol
- 1-cyclopropyl-1H-1,3-benzodiazol-2-ol
- 1-cyclopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
- FT-0757647
- CS-0449681
- SCHEMBL319049
- 2H-Benzimidazol-2-one, 1-cyclopropyl-1,3-dihydro-
- F20216
- MFCD08689903
- DTXSID20441673
- AKOS000283823
- W-201771
- AMY2460
- Z1198180840
- 1-cyclopropyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
- 202859-73-2
- EN300-3196585
- 1-CYCLOPROPYL-3H-1,3-BENZODIAZOL-2-ONE
- DB-009146
- 1-Cyclopropyl-1H-benzodimidazol-2(3H)-one
-
- MDL: MFCD08689903
- インチ: 1S/C10H10N2O/c13-10-11-8-3-1-2-4-9(8)12(10)7-5-6-7/h1-4,7H,5-6H2,(H,11,13)
- InChIKey: BUPOQYUUGOFEAD-UHFFFAOYSA-N
- ほほえんだ: O=C1N(C2CC2)C3=CC=CC=C3N1
計算された属性
- せいみつぶんしりょう: 174.07900
- どういたいしつりょう: 174.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 32.3Ų
じっけんとくせい
- 密度みつど: 1.35
- 屈折率: 1.669
- PSA: 37.79000
- LogP: 1.66450
1-Cyclopropyl-1H-benzodimidazol-2(3H)-one セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
1-Cyclopropyl-1H-benzodimidazol-2(3H)-one 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-Cyclopropyl-1H-benzodimidazol-2(3H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D517066-250mg |
1-Cyclopropyl-1H-benzo[d]iMidazol-2(3H)-one |
202859-73-2 | 97% | 250mg |
$345 | 2024-05-24 | |
Chemenu | CM126771-1g |
1-cyclopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-one |
202859-73-2 | 95%+ | 1g |
$*** | 2023-03-31 | |
TRC | C272220-250mg |
1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one |
202859-73-2 | 250mg |
$ 550.00 | 2022-04-01 | ||
Alichem | A279000001-1g |
1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one |
202859-73-2 | 97% | 1g |
241.92 USD | 2021-06-15 | |
TRC | C272220-1000mg |
1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one |
202859-73-2 | 1g |
$ 1455.00 | 2022-04-01 | ||
eNovation Chemicals LLC | Y0984451-5g |
1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one |
202859-73-2 | 95% | 5g |
$1300 | 2024-08-02 | |
abcr | AB443630-250 mg |
1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one; . |
202859-73-2 | 250MG |
€421.40 | 2023-07-18 | ||
Enamine | EN300-3196585-5.0g |
1-cyclopropyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |
202859-73-2 | 95% | 5g |
$1715.0 | 2023-05-30 | |
Enamine | EN300-3196585-0.1g |
1-cyclopropyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |
202859-73-2 | 95% | 0.1g |
$153.0 | 2023-09-05 | |
Enamine | EN300-3196585-2.5g |
1-cyclopropyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |
202859-73-2 | 95% | 2.5g |
$920.0 | 2023-09-05 |
1-Cyclopropyl-1H-benzodimidazol-2(3H)-one 関連文献
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
1-Cyclopropyl-1H-benzodimidazol-2(3H)-oneに関する追加情報
Introduction to 1-Cyclopropyl-1H-benzodimidazol-2(3H)-one (CAS No. 202859-73-2)
1-Cyclopropyl-1H-benzodimidazol-2(3H)-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 202859-73-2, belongs to the benzodimidazole class of molecules, which are known for their broad spectrum of biological interactions. The presence of a cyclopropyl group in its structure introduces a conformational rigidity that can influence its binding affinity and selectivity, making it a promising candidate for further exploration in drug discovery.
The benzodimidazole scaffold is a privileged structure in medicinal chemistry, often featured in the design of bioactive molecules targeting various therapeutic pathways. The 1-Cyclopropyl-1H-benzodimidazol-2(3H)-one derivative combines the inherent potential of benzodimidazoles with the steric effects provided by the cyclopropyl moiety, offering a versatile platform for structural modifications. This combination has been hypothesized to enhance interactions with biological targets, potentially leading to improved pharmacological profiles.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that the cyclopropyl group in 1-Cyclopropyl-1H-benzodimidazol-2(3H)-one can engage in favorable hydrophobic interactions and π-stacking with aromatic residues in protein targets, which may contribute to its binding affinity. Furthermore, the electron-deficient nature of the benzodimidazole ring system allows for interactions with nucleophilic sites, opening up possibilities for applications in enzyme inhibition and receptor modulation.
In the context of drug discovery, 1-Cyclopropyl-1H-benzodimidazol-2(3H)-one has been explored as a lead compound for developing treatments against various diseases. Preliminary studies have indicated its potential in modulating pathways associated with inflammation, cancer, and neurodegeneration. For instance, research has shown that derivatives of benzodimidazoles can exhibit anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. The cyclopropyl substitution may further refine these effects by enhancing target specificity.
The synthesis of 1-Cyclopropyl-1H-benzodimidazol-2(3H)-one involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between cyclopropyl-substituted precursors with appropriate carbonyl compounds, followed by cyclization steps to form the benzodimidazole core. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating further exploration of this compound's pharmacological potential.
One of the most compelling aspects of 1-Cyclopropyl-1H-benzodimidazol-2(3H)-one is its structural diversity, which allows for extensive chemical modifications. Researchers can introduce various substituents at different positions on the benzodimidazole ring or the cyclopropyl group to tailor its biological activity. This flexibility makes it an attractive scaffold for structure-activity relationship (SAR) studies, where subtle changes in the molecular structure can reveal new insights into its mechanism of action.
Recent publications have highlighted the use of 1-Cyclopropyl-1H-benzodimidazol-2(3H)-one derivatives in preclinical models as potential therapeutic agents. For example, modified analogs have shown promise in inhibiting kinases involved in tumor growth and metastasis. The cyclopropyl group's steric influence appears to play a crucial role in optimizing binding interactions with these targets, suggesting that further derivatization could yield even more potent inhibitors.
The pharmacokinetic properties of 1-Cyclopropyl-1H-benzodimidazol-2(3H)-one are also under investigation to ensure its suitability for clinical applications. Factors such as solubility, metabolic stability, and bioavailability are critical considerations when evaluating a compound's potential as a drug candidate. Computational modeling has been instrumental in predicting these properties before experimental validation, thereby streamlining the drug development process.
In conclusion, 1-Cyclopropyl-1H-benzodimidazol-2(3H)-one (CAS No. 202859-73-2) represents a fascinating molecule with significant therapeutic potential. Its unique structural features and predicted biological activities make it an exciting subject for further research in medicinal chemistry. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a crucial role in shaping the future of drug discovery and development.
202859-73-2 (1-Cyclopropyl-1H-benzodimidazol-2(3H)-one) 関連製品
- 35681-40-4(1-(2-PROPYL)-2-BENZIMIDAZOLIDINONE)
- 1354922-96-5(4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine)
- 1261740-10-6(2-Iodobenzo[d]thiazol-5-ol)
- 107294-87-1(3-Amino-N-2-(2-hydroxyethyl)sulfonylethylbenzamide)
- 1224869-02-6((1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid)
- 1351413-81-4(3-Pyridinecarbonitrile, 4-(difluoromethyl)-6-fluoro-)
- 18670-38-7(Butanedioic acid, 1,4-bis[2-[(phenylamino)thioxomethyl]hydrazide])
- 2680880-89-9(4-{(benzyloxy)carbonyl(2-hydroxyphenyl)methylamino}-1-ethyl-1H-pyrazole-3-carboxylic acid)
- 683777-69-7(3-(phenylsulfanyl)-N-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-ylpropanamide)
- 40432-52-8(1-Benzhydrylazetidin-3-amine)
